![molecular formula C16H21N5O5S B2526892 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034426-30-5](/img/structure/B2526892.png)

3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

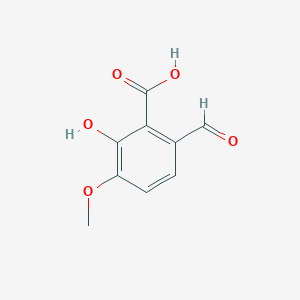

Beschreibung

3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as MPP or MPP+ is a synthetic compound that has been widely used in scientific research. MPP is a potent neurotoxin that can selectively damage dopaminergic neurons, which are the neurons that produce dopamine, a neurotransmitter involved in the regulation of movement, motivation, and reward.

Wissenschaftliche Forschungsanwendungen

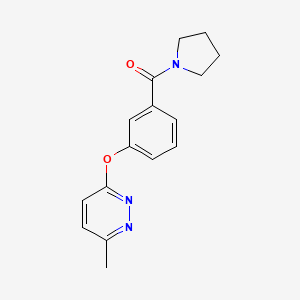

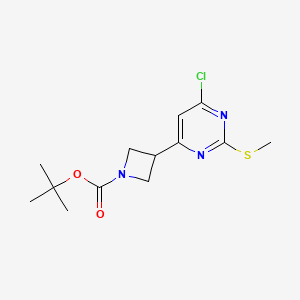

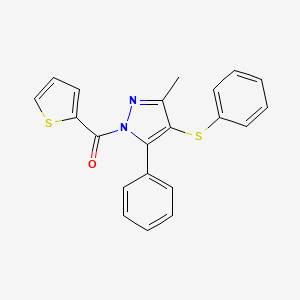

Chemical Synthesis and Structural Modifications

Research has shown the potential of compounds with pyrimidine derivatives in various chemical synthesis processes. The reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione have been explored for the preparation of spiroheterocycles compounds, highlighting a method to introduce pyridyl and morpholinyl groups into the structures of the products. This process is notable for its higher yields, shorter required time, and simplicity, offering broad applications in chemical synthesis and modifications of pyrimidine derivatives (Gao et al., 2017).

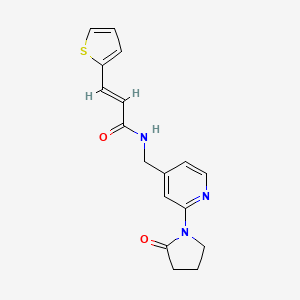

Anticonvulsant Properties

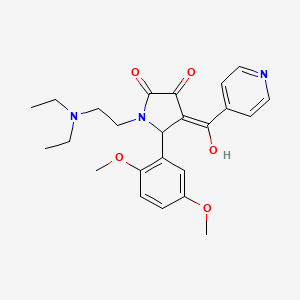

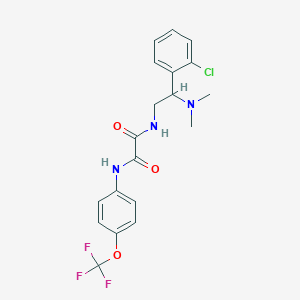

A library of new 1,3-substituted pyrrolidine-2,5-dione compounds, including those derived from morpholine, has been synthesized and evaluated for anticonvulsant properties. One compound, in particular, demonstrated promising results in various models of seizures in mice, suggesting a beneficial protection index compared to established antiepileptic drugs. This indicates the potential of pyrimidine derivatives in the development of new anticonvulsant therapies (Rybka et al., 2017).

Anticancer Activity

Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity. This research highlights the potential of incorporating morpholine and other groups into pyrimidine derivatives to target various cancer cell lines, demonstrating significant anticancer activities in breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).

Heterocyclic Synthesis

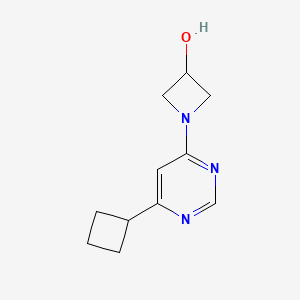

The synthesis of novel heterocyclic systems, such as 3,8-disubstituted-5H-pyrimido[5’,4’:5,6][1,4]thiazino[3,2-e][1,2,4]triazine, has been explored, demonstrating the utility of morpholine and piperidine in forming complex pyrimidine-based structures. This research opens new pathways for the development of heterocyclic compounds with potential applications in medicinal chemistry and drug design (Karimian & Karimi, 2020).

Insecticidal Activities

The development of fused morpholine pyrrolidines/piperidines showcases a novel synthesis approach with selective insecticidal activities against pests like armyworm and root-knot nematode. This research indicates the potential of pyrimidine derivatives in agricultural applications, offering a new avenue for the development of insecticides (Wang et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression, effectively halting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating.

Result of Action

The result of the action of this compound is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .

Biochemische Analyse

Biochemical Properties

The compound 3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-characterized. It is known to interact with various enzymes or cofactors

Eigenschaften

IUPAC Name |

3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5S/c22-15-13-2-1-5-17-14(13)18-16(23)21(15)12-3-6-19(7-4-12)27(24,25)20-8-10-26-11-9-20/h1-2,5,12H,3-4,6-11H2,(H,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQSJQCKXPNEEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)